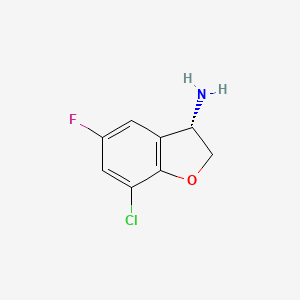

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chlorine atom at the 7th position and a fluorine atom at the 5th position on the benzofuran ring. The compound also contains an amine group at the 3rd position, which is in the (3S) configuration. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Méthodes De Préparation

The synthesis of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxyphenyl derivative, followed by the introduction of the chlorine and fluorine atoms through halogenation reactions. The amine group can be introduced through reductive amination or other suitable amination reactions. Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.

Analyse Des Réactions Chimiques

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparaison Avec Des Composés Similaires

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar compounds, such as:

7-Chloro-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atom at the 5th position.

5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the chlorine atom at the 7th position.

2,3-Dihydro-1-benzofuran-3-amine: Lacks both the chlorine and fluorine atoms. The presence of the chlorine and fluorine atoms in this compound contributes to its unique chemical and biological properties, making it distinct from these similar compounds.

Activité Biologique

(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of halogen substituents (chlorine and fluorine) suggests enhanced interactions with biological targets, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClFNO. Its structural characteristics include:

- Chirality : The (3S) configuration indicates a specific stereochemistry that can influence biological activity.

- Molecular Weight : Approximately 175.7 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClFNO |

| Molecular Weight | 175.7 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The halogen atoms enhance the compound's lipophilicity and binding affinity, potentially leading to increased efficacy in therapeutic contexts.

Biological Activity

Recent studies have focused on the compound's role as a potential inhibitor in various biological systems. For instance, it has been investigated for its ability to modulate immune responses by inhibiting perforin activity, which is crucial for cytotoxic T-cell function.

Case Study: Inhibition of Perforin Activity

A significant study explored the inhibitory effects of small molecules on perforin-mediated cell lysis. The findings indicated that compounds similar to this compound exhibited notable inhibitory activity against perforin-induced cytotoxicity in target cells. The study reported an IC50 value of less than 20 µM for several analogs, suggesting promising therapeutic potential in autoimmune diseases and cancer treatment .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| (3S)-7-Chloro-5-fluoro-2,3-dihydro-benzofuran | <20 | Inhibitor of perforin-mediated lysis |

| (3S)-7-Bromo-5-fluoro-benzofuran | >50 | Lower inhibitory activity |

| (3S)-7-Chloro-5-methyl-benzofuran | <30 | Moderate inhibition |

Future Directions

The ongoing research into this compound suggests its potential as a scaffold for developing new therapeutics targeting immune modulation and cancer treatment. Further studies are warranted to elucidate its full pharmacological profile and optimize its efficacy through structural modifications.

Propriétés

Formule moléculaire |

C8H7ClFNO |

|---|---|

Poids moléculaire |

187.60 g/mol |

Nom IUPAC |

(3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7ClFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1 |

Clé InChI |

ZQJFFJROHCIJGX-SSDOTTSWSA-N |

SMILES isomérique |

C1[C@H](C2=C(O1)C(=CC(=C2)F)Cl)N |

SMILES canonique |

C1C(C2=C(O1)C(=CC(=C2)F)Cl)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.